molecular formula C25H20N2O4 B2590103 (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide CAS No. 887873-59-8

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Cat. No.: B2590103
CAS No.: 887873-59-8
M. Wt: 412.445
InChI Key: AYPOYYLFJHVUAP-WJDWOHSUSA-N
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Description

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation reactions, such as the reaction between an amine and an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the benzofuran core with the methoxyphenyl and phenylacrylamido groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the amide bond, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used as probes to study biological pathways and mechanisms.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.

    Diagnostics: Used in diagnostic assays and imaging.

Industry

    Material Science:

    Agrochemicals: Used in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core may interact with hydrophobic pockets, while the methoxyphenyl and phenylacrylamido groups may form hydrogen bonds or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-arylbenzofurans.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as anisole derivatives.

    Phenylacrylamido Derivatives: Compounds with a phenylacrylamido group, such as N-phenylacrylamides.

Uniqueness

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and properties not found in other similar compounds. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, may result in unique interactions with biological targets, leading to distinct pharmacological profiles.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPOYYLFJHVUAP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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